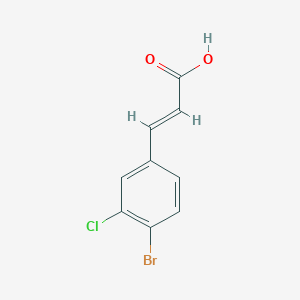
4-Bromo-3-chlorocinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-chlorocinnamic acid is a chemical compound with the molecular formula C9H6BrClO2 . It has a molecular weight of 261.50 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chlorocinnamic acid consists of a cinnamic acid core, which is a phenyl group attached to a carboxylic acid via an ethene linkage, with additional bromo and chloro substituents . The exact mass of the compound is 259.92397 g/mol .Physical And Chemical Properties Analysis
4-Bromo-3-chlorocinnamic acid has several computed properties. It has a molecular weight of 261.50 g/mol, an exact mass of 259.92397 g/mol, and a monoisotopic mass of 259.92397 g/mol . It has a topological polar surface area of 37.3 Ų, a heavy atom count of 13, and a complexity of 218 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Applications De Recherche Scientifique
Solid-State Photomechanical Response Studies
4-Bromo-3-chlorocinnamic acid can be used in the study of solid-state photomechanical responses. The photochemical dynamics of crystals composed of 4-chlorocinnamic acid, whose photochemistry is dominated by an irreversible [2+2] photodimerization reaction, are studied using 13C solid-state NMR, powder X-ray diffraction, and optical and electron microscopy . This work shows that photo-induced twisting can be observed in photoreactive systems different from the anthracene [4+4] photodimerization studied previously .
Crystal Structure Landscape Probing
4-Bromo-3-chlorocinnamic acid can be used to probe the crystal structure landscape. Experimental doping is achieved with 4-methylcinnamic acid to obtain new crystal structures . The landscape of 4-chlorocinnamic acid is explored experimentally in turn, also by doping it with 4-methylcinnamic acid, and is found to bear a close resemblance to the landscape of 4-bromocinnamic acid .
Antimicrobial Activity
Although the specific application of 4-Bromo-3-chlorocinnamic acid in antimicrobial activity is not mentioned, cinnamic acid derivatives have been studied for their antimicrobial activity . It’s possible that 4-Bromo-3-chlorocinnamic acid could have similar applications.
Electroreductive Deuteroarylation of Alkenes
Deuterated compounds hold important application value in nuclear magnetic resonance analysis, the exploration of reaction mechanisms, and research in drug metabolism . 4-Bromo-3-chlorocinnamic acid could potentially be used in the electroreductive deuteroarylation of alkenes .
Mécanisme D'action
Target of Action
Cinnamic acid derivatives have been known to interact with various enzymes and receptors, influencing numerous biochemical pathways .
Mode of Action
It’s known that cinnamic acid derivatives can undergo intramolecular aromatic substitution reactions . This suggests that 4-Bromo-3-chlorocinnamic acid might interact with its targets through similar mechanisms, leading to changes in the biochemical processes.
Biochemical Pathways
Cinnamic acid, a related compound, is a central intermediate in the biosynthesis of numerous natural products, including flavonoids, coumarins, and phenylpropanoids . It’s plausible that 4-Bromo-3-chlorocinnamic acid might influence similar pathways, leading to downstream effects on cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromo-3-chlorocinnamic acid. For instance, the compound’s solubility and stability might be affected by the pH of the environment . Additionally, its interaction with other molecules could influence its efficacy.
Propriétés
IUPAC Name |
(E)-3-(4-bromo-3-chlorophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPKGXJKJIOUNI-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chlorocinnamic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(diethylsulfamoyl)-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/no-structure.png)
![3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2400276.png)
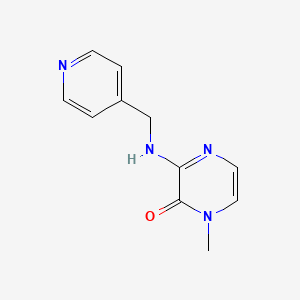
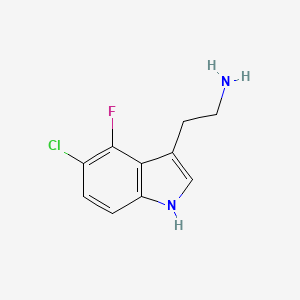
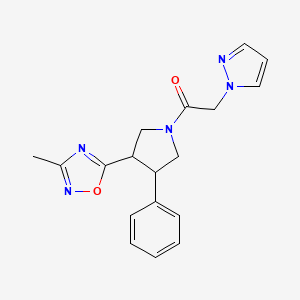
![Methyl 4-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2400284.png)

![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2400286.png)
![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2400288.png)

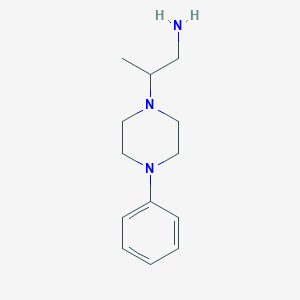
![3-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2400292.png)
